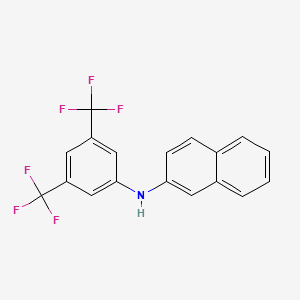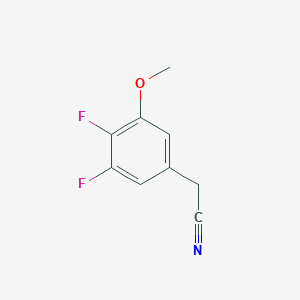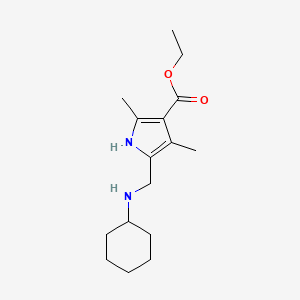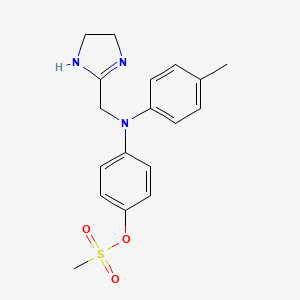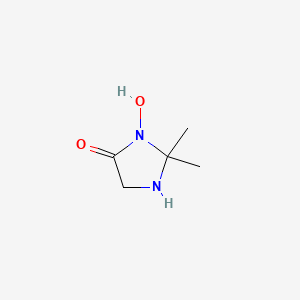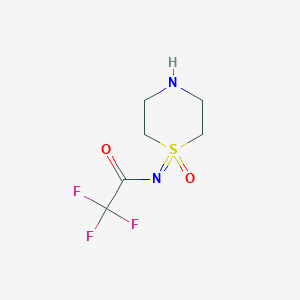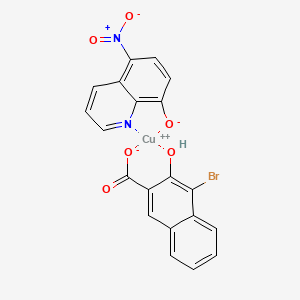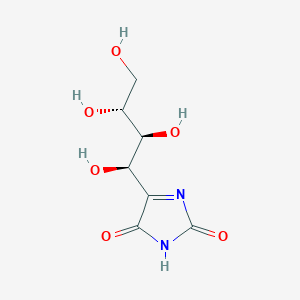
4-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazole-2,5-dione is a heterocyclic compound with the molecular formula C7H10N2O6 This compound is known for its unique structure, which includes a tetrahydroxybutyl group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazole-2,5-dione typically involves the reaction of 2-ethoxyacrylamide with D-glucosamine under weak acidic conditions to form an intermediate. This intermediate is then treated with a base to yield the desired compound . The reaction conditions are carefully controlled to ensure the correct stereochemistry of the product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up for industrial purposes, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
Scientific Research Applications
4-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazole-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazole-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit sphingosine-1-phosphate lyase, an enzyme involved in sphingolipid metabolism . This inhibition can lead to alterations in cellular signaling pathways, affecting processes such as cell survival and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-Acetyl-4-tetrahydroxybutyl imidazole (THI): Similar in structure and known for its enzyme inhibition properties.
4-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]piperidine-2,6-dione: Another compound with a tetrahydroxybutyl group, but attached to a piperidine ring instead of an imidazole ring.
Uniqueness
4-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazole-2,5-dione is unique due to its specific stereochemistry and the presence of both an imidazole ring and a tetrahydroxybutyl group. This combination of features contributes to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C7H10N2O6 |
|---|---|
Molecular Weight |
218.16 g/mol |
IUPAC Name |
5-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]imidazole-2,4-dione |
InChI |
InChI=1S/C7H10N2O6/c10-1-2(11)4(12)5(13)3-6(14)9-7(15)8-3/h2,4-5,10-13H,1H2,(H,9,14,15)/t2-,4-,5-/m1/s1 |
InChI Key |
VEHCJAZHAZFYQN-WITFEUSKSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C1=NC(=O)NC1=O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C1=NC(=O)NC1=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


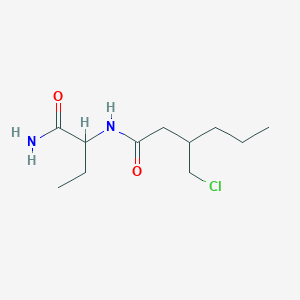


![(3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-7-yl)boronic acid](/img/structure/B12823457.png)
